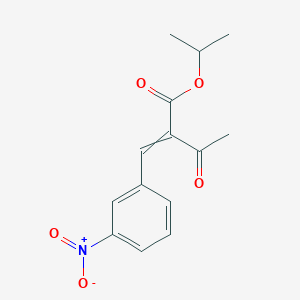
2-Hydroxy-1,2-diphenylethanone; methoxymethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1,2-diphenylethanone, also known as benzoin, is an important chemical intermediate widely used in various industries. It is a hydroxy ketone with the molecular formula C14H12O2. This compound is known for its applications as a photosensitizer in photosensitive resins, gravure inks, and photocurable coatings It is used as a propellant in aerosols and as a refrigerant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-1,2-diphenylethanone can be synthesized through the benzoin condensation reaction, which involves the condensation of benzaldehyde in the presence of a catalyst such as thiamine (vitamin B1) or cyanide . The reaction typically requires organic solvents like ethanol and is carried out under reflux conditions . An alternative method involves the use of cyclodextrins as supramolecular catalysts, which allows the reaction to be conducted in water, making it a greener approach .
Industrial Production Methods
Industrial production of 2-hydroxy-1,2-diphenylethanone often employs the traditional benzoin condensation method using cyanide as a catalyst. due to environmental concerns, the use of thiamine and cyclodextrins as catalysts is gaining popularity . These methods not only reduce the environmental impact but also improve the yield and efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-1,2-diphenylethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions can occur at the hydroxy group, where it can be replaced by other functional groups using appropriate reagents.
Major Products Formed
Oxidation: 1,2-Diphenylethanedione
Reduction: 1,2-Diphenylethanol
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Hydroxy-1,2-diphenylethanone has numerous applications in scientific research:
Chemistry: Used as a catalyst in the production of polyesters and as a photosensitizer in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the preparation of the antiepileptic drug phenytoin.
Industry: Applied in the production of photosensitive resins, gravure inks, and photocurable coatings.
Mécanisme D'action
The mechanism of action of 2-hydroxy-1,2-diphenylethanone involves its role as a catalyst in various chemical reactions. For instance, in the benzoin condensation reaction, thiamine diphosphate (ThDP) acts as a cofactor, facilitating the formation of a carbanion intermediate that reacts with benzaldehyde to form the product . The compound’s ability to form stable intermediates and its reactivity with various functional groups make it a versatile catalyst in organic synthesis .
Comparaison Avec Des Composés Similaires
2-Hydroxy-1,2-diphenylethanone can be compared with other similar compounds such as:
1,2-Diphenylethanedione: An oxidized form of 2-hydroxy-1,2-diphenylethanone, used in similar applications but with different reactivity.
1,2-Diphenylethanol: A reduced form, also used in organic synthesis but with different properties.
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: A derivative with methoxy groups, used in specialized applications.
The uniqueness of 2-hydroxy-1,2-diphenylethanone lies in its versatility and efficiency as a catalyst, as well as its environmentally friendly synthesis methods using thiamine and cyclodextrins .
Propriétés
IUPAC Name |
2-hydroxy-1,2-diphenylethanone;methoxymethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2.C2H6O/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-3-2/h1-10,13,15H;1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJJQSVINASFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC.C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B7884493.png)

![Sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B7884507.png)











